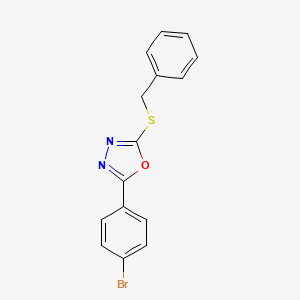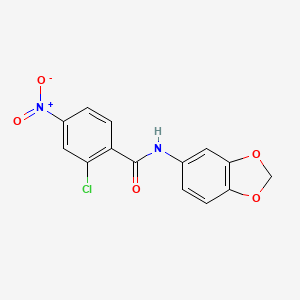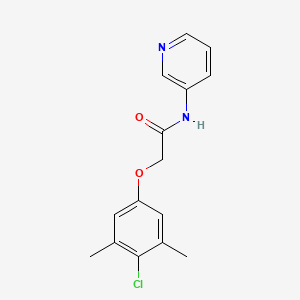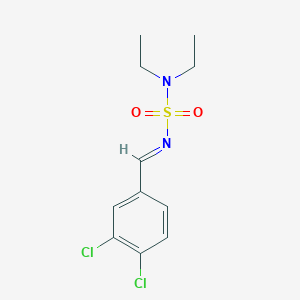
2-(benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes or proteins involved in cellular processes, such as DNA synthesis and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful compound for cancer therapy. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole. One potential area of study is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to evaluate the potential of 2-(benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole can be achieved through a multistep process. The first step involves the reaction of 4-bromoaniline with thioacetic acid to form 4-bromoacetanilide. This intermediate is then reacted with benzyl bromide to form benzyl 4-bromoacetanilide. Finally, the reaction of benzyl 4-bromoacetanilide with hydrazine hydrate in the presence of acetic anhydride leads to the formation of 2-(benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole has been found to exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated compounds to destroy cancer cells. Additionally, this compound has been investigated for its potential as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-13-8-6-12(7-9-13)14-17-18-15(19-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFRJCTJSDIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one](/img/structure/B5791203.png)
![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)


![4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5791275.png)
![N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5791276.png)
![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)


![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)